2-[(2E)-3-(thiophen-2-yl)prop-2-enamido]thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2E)-3-(thiophen-2-yl)prop-2-enamido]thiophene-3-carboxamide is an organic compound that features a thiophene ring system Thiophene derivatives are known for their applications in various fields, including organic electronics, pharmaceuticals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-3-(thiophen-2-yl)prop-2-enamido]thiophene-3-carboxamide typically involves the following steps:
Formation of the acrylamide intermediate: This can be achieved by reacting thiophene-2-carboxylic acid with acryloyl chloride in the presence of a base such as triethylamine.
Amidation reaction: The acrylamide intermediate is then reacted with thiophene-3-carboxylic acid chloride to form the final product.
The reaction conditions often involve the use of organic solvents like dichloromethane or tetrahydrofuran, and the reactions are typically carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and reagents. Continuous flow reactors might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-3-(thiophen-2-yl)prop-2-enamido]thiophene-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The acrylamide group can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution.
Major Products Formed
Oxidation: Sulfoxides or sulfones of the thiophene rings.
Reduction: Amines derived from the acrylamide group.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
2-[(2E)-3-(thiophen-2-yl)prop-2-enamido]thiophene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 2-[(2E)-3-(thiophen-2-yl)prop-2-enamido]thiophene-3-carboxamide depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide: Lacks the acrylamide group, making it less versatile in certain applications.
Thiophene-3-carboxamide: Similar structure but different substitution pattern, affecting its reactivity and applications.
2-(3-(Thiophen-2-yl)acrylamido)benzoic acid: Contains a benzoic acid moiety instead of a thiophene ring, leading to different chemical properties.
Uniqueness
2-[(2E)-3-(thiophen-2-yl)prop-2-enamido]thiophene-3-carboxamide is unique due to the presence of both acrylamide and thiophene groups, which confer distinct electronic and structural properties. This makes it particularly useful in applications requiring specific electronic characteristics, such as in organic electronics and materials science.
Properties
IUPAC Name |
2-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2S2/c13-11(16)9-5-7-18-12(9)14-10(15)4-3-8-2-1-6-17-8/h1-7H,(H2,13,16)(H,14,15)/b4-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBXGRJBLJXPEFW-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)NC2=C(C=CS2)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)NC2=C(C=CS2)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.